Ethyl 5-aminothiophene-3-carboxylate
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Overview
Description
Ethyl 5-aminothiophene-3-carboxylate is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-aminothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Another method involves the diazotization and desamination of 2-aminothiophenes, followed by esterification . This approach allows for the preparation of various thiophene derivatives in two synthetic steps from simple and available reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Gewald reaction due to its efficiency and cost-effectiveness . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
Ethyl 5-aminothiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits antimicrobial activity and is used in the development of new antibiotics.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-aminothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes . The compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways and inhibit key enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 5-aminothiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-aminothiophene-3-carboxylate: Similar in structure but differs in the position of the amino group.
Thiophene-2-carboxylic acid: Lacks the amino group and has different chemical properties.
Thiophene-3-carboxylic acid: Similar backbone but without the ethyl ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 5-aminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROGMCPEQLOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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